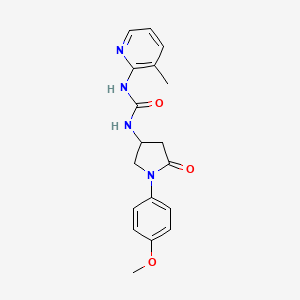

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea

Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the N1 position and a 3-methylpyridin-2-yl moiety at the terminal urea nitrogen.

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-4-3-9-19-17(12)21-18(24)20-13-10-16(23)22(11-13)14-5-7-15(25-2)8-6-14/h3-9,13H,10-11H2,1-2H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOVHVVCUSEKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the pyridinyl urea moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

Medicine: Research may explore its potential as a drug candidate for treating various diseases.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Analysis :

Physicochemical Comparisons

Biological Activity

The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea , also referred to as MOPPU , is a synthetic organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

MOPPU features a complex structure characterized by:

- A pyrrolidinone core

- A methoxyphenyl substituent

- A pyridine moiety

These functional groups suggest diverse interactions with biological targets, potentially influencing its pharmacological profile.

Biological Activity Predictions

Predictive tools such as PASS (Prediction of Activity Spectra for Substances) indicate that compounds with similar structures often exhibit various biological activities, including:

- Antitumor activity

- Enzyme inhibition

- Antimicrobial properties

In Vitro Studies

Recent studies have focused on the biological activities of MOPPU. Key findings include:

Antitumor Activity

A study evaluating the antitumor effects of MOPPU demonstrated significant inhibitory effects on several cancer cell lines, including non-small cell lung cancer (NSCLC) lines. The compound showed:

- IC50 values ranging from 5.29 µM to 11.85 µM across different cell lines.

- An inhibition rate exceeding 50% at a concentration of 10 µM for five selected cancer cell lines, indicating potent antitumor activity .

Enzyme Inhibition

MOPPU has also been investigated for its potential as an enzyme inhibitor:

- It exhibited inhibitory effects on various enzymes, including those involved in cancer progression.

- For example, it was noted to inhibit GSK-3β activity significantly, with an IC50 value of 140 nM, which is more potent than standard inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship of MOPPU has been explored to understand how modifications affect its biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups on the pyridine ring | Increased potency against specific cancer cell lines |

| Variation in the methoxy group position | Altered binding affinity to target enzymes |

Case Studies

Several case studies provide insights into the practical applications and effects of MOPPU:

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of MOPPU. Results indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

- Comparative Studies : MOPPU was compared with other similar compounds, showing superior efficacy in inhibiting tumor growth in NSCLC models.

The mechanism by which MOPPU exerts its biological effects involves:

- Binding to specific receptors or enzymes, leading to modulation of their activity.

- Potentially acting as an allosteric modulator, affecting downstream signaling pathways critical for cancer cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.